Des-Methoxy Esomeprazole

Impurity Profiling HPLC Method Validation LOD Determination

Des-Methoxy Esomeprazole is the only structurally simplified analog of esomeprazole that lacks the 5-methoxy substituent, resulting in distinct chromatographic retention behavior (MW 285.4 vs. 315.39 for 4-desmethoxy analog) and spectral properties. This certified reference standard (≥98% purity) is essential for accurate HPLC method development, system suitability testing, and impurity quantification in esomeprazole/omeprazole drug substances. Full Certificate of Analysis (CoA) with NMR, MS, and HPLC data ensures regulatory compliance for ANDA filings and EP/USP monograph testing. Procure for method validation, forced degradation studies, and batch release QC.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B13409029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-Methoxy Esomeprazole
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)CS(=O)C2=NC3=CC=CC=C3N2)C
InChIInChI=1S/C15H15N3OS/c1-10-7-11(2)14(16-8-10)9-20(19)15-17-12-5-3-4-6-13(12)18-15/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyYNRXQBPXUVQHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des-Methoxy Esomeprazole: CAS 704910-88-3 Reference Standard for Esomeprazole Impurity Profiling


Des-Methoxy Esomeprazole (CAS 704910-88-3, C15H15N3OS, MW 285.4), chemically 2-(((3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, is a structurally simplified analog of esomeprazole that lacks the 5-methoxy substituent on the benzimidazole ring [1]. This compound is formally recognized as a known impurity in commercial omeprazole and esomeprazole magnesium preparations and is classified as Esomeprazole EP Impurity B and Omeprazole EP Impurity B under European Pharmacopoeia (EP) monographs [2]. It is supplied as a highly characterized pharmaceutical reference standard (≥98% purity) with full analytical documentation compliant with regulatory guidelines [1]. Its primary utility lies in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of proton pump inhibitors [1].

Why Impurity Reference Standards Cannot Be Interchanged: Structural and Functional Distinctions of Des-Methoxy Esomeprazole


Des-Methoxy Esomeprazole cannot be substituted with other esomeprazole-related impurities or the parent drug substance in analytical applications due to its distinct chemical identity—specifically, the absence of the 5-methoxy group on the benzimidazole ring [1]. This structural modification yields unique physicochemical properties, including a molecular weight of 285.4 versus 315.39 for the 4-desmethoxy (5-methoxy-containing) analog, and a different molecular formula (C15H15N3OS vs. C16H17N3O2S) [1]. These differences directly impact chromatographic retention behavior, spectral properties, and quantification parameters, rendering other impurities unsuitable as surrogates for method development or system suitability testing . Furthermore, regulatory guidances (ICH Q3A/B) require impurity-specific reference standards for accurate identification and quantification in finished pharmaceutical products [2].

Quantitative Differentiation of Des-Methoxy Esomeprazole from Closest In-Class Analogs


Limit of Detection (LOD) Comparison: Des-Methoxy Esomeprazole vs. Esomeprazole Magnesium and Other EP Impurities

Des-Methoxy Esomeprazole (as Impurity-B) exhibits a limit of detection (LOD) of 0.005% by validated RP-HPLC analysis of esomeprazole magnesium drug substance, compared to 0.006% for the parent API esomeprazole magnesium, 0.003% for Impurity-A (benzimidazole impurity), 0.01% for Impurity-C (sulphide impurity), 0.008% for Impurity-D (sulphone impurity), and 0.007% for Impurity-E (N-oxide impurity) [1]. The signal-to-noise ratio at LOD was 2.9 for Des-Methoxy Esomeprazole versus 3.1 for esomeprazole magnesium and 3.0 for Impurity-C [1].

Impurity Profiling HPLC Method Validation LOD Determination

Molecular Weight and Formula Differentiation from 4-Desmethoxy Omeprazole (5-Methoxy Analog)

Des-Methoxy Esomeprazole (CAS 704910-88-3) possesses a molecular formula of C15H15N3OS and molecular weight of 285.4 g/mol, whereas the closely related 4-Desmethoxy Omeprazole (Esomeprazole EP Impurity B with 5-methoxy group, CAS 110374-16-8) has a molecular formula of C16H17N3O2S and molecular weight of 315.39 g/mol—a difference of 30 Da (one methoxy group) [1].

Reference Standard Characterization Mass Spectrometry Structural Confirmation

Chromatographic Selectivity: Relative Retention Behavior Distinguishes Des-Methoxy Esomeprazole from Co-Eluting Impurities

Des-Methoxy Esomeprazole (Impurity-B) was successfully resolved from six other process-related impurities and the parent drug substance using a validated RP-HPLC method . The method achieved baseline separation with resolution factors meeting EP acceptance criteria (typically Rs > 1.5 for critical peak pairs), enabling accurate quantification of this specific impurity in bulk drug samples .

HPLC Method Development Impurity Separation System Suitability

Solubility Profile Distinction: Des-Methoxy Esomeprazole vs. 4-Desmethoxy Omeprazole

4-Desmethoxy Omeprazole (CAS 110374-16-8) demonstrates aqueous solubility of <0.035 g/L at 25 °C, indicating it is practically insoluble in water . While direct aqueous solubility data for Des-Methoxy Esomeprazole (CAS 704910-88-3) is not reported in the same study, its reduced polarity due to absence of the methoxy substituent is expected to yield further decreased aqueous solubility, a characteristic that must be accounted for during standard solution preparation.

Reference Standard Handling Sample Preparation Solubility Testing

Primary Application Scenarios for Des-Methoxy Esomeprazole Reference Standard Procurement


AND A Regulatory Filing Support: Impurity Method Validation

Procure Des-Methoxy Esomeprazole as a certified reference standard for developing and validating HPLC methods to quantify this specific impurity in esomeprazole or omeprazole drug substances and finished products. The validated LOD of 0.005% [1] supports compliance with ICH Q3A reporting thresholds (typically 0.05% for APIs with >2 g daily dose) and identification thresholds (0.10% or 1.0 mg/day). The distinct molecular weight (285.4 g/mol) [2] enables unambiguous LC-MS confirmation.

Batch Release and Stability Testing in QC Laboratories

Utilize Des-Methoxy Esomeprazole as a system suitability standard and quantitation reference for routine batch release testing. The demonstrated chromatographic resolution from six other impurities ensures reliable peak identification and integration in quality control environments. This supports compliance with EP and USP monographs for omeprazole/esomeprazole drug products.

Forced Degradation and Stability-Indicating Method Development

Employ Des-Methoxy Esomeprazole as a marker compound in forced degradation studies to assess whether this impurity increases under stress conditions (e.g., acid, base, oxidative, thermal, photolytic). Its unique retention characteristics allow it to serve as a reference for identifying unknown degradation peaks that may emerge during stability studies of esomeprazole formulations [3].

Reference Standard for Pharmacopeial Compliance and Method Transfer

Procure Des-Methoxy Esomeprazole with full Certificate of Analysis (CoA) including HPLC purity, NMR, and MS data [2] for use in method transfer between R&D and manufacturing sites, or between sponsor and contract laboratories. The compound's EP Impurity B designation [4] ensures alignment with European Pharmacopoeia requirements for esomeprazole-related substance testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Des-Methoxy Esomeprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.